molecular formula C25H16N2O6 B4046111 3-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

3-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

Cat. No.: B4046111
M. Wt: 440.4 g/mol
InChI Key: MJGGCGYBUPPFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S100P-IN-1 is a potent inhibitor of the S100P protein, which is a member of the S100 family of calcium-binding proteins. This compound has shown significant anti-metastatic effects, particularly in pancreatic cancer cells. S100P-IN-1 inhibits the binding of S100P to the receptor for advanced glycation end products (RAGE), thereby preventing the downstream signaling pathways that promote cancer cell proliferation and metastasis .

Scientific Research Applications

S100P-IN-1 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool compound to study the interactions between S100P and its binding partners. In biology, it is employed to investigate the role of S100P in cellular processes such as proliferation, migration, and invasion. In medicine, S100P-IN-1 is being explored as a potential therapeutic agent for the treatment of cancers, particularly pancreatic cancer, where S100P is overexpressed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S100P-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods: Industrial production methods for S100P-IN-1 are not widely documented. Typically, such compounds are produced in specialized facilities that adhere to stringent quality control measures to ensure the purity and efficacy of the final product. The production process may involve large-scale synthesis, purification, and formulation steps .

Chemical Reactions Analysis

Types of Reactions: S100P-IN-1 primarily undergoes substitution reactions, where specific functional groups in the molecule are replaced by other groups. These reactions are crucial for modifying the compound’s properties and enhancing its inhibitory activity against the S100P protein .

Common Reagents and Conditions: Common reagents used in the reactions involving S100P-IN-1 include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product with high yield and purity .

Major Products Formed: The major products formed from the reactions involving S100P-IN-1 are typically derivatives of the original compound with enhanced biological activity. These derivatives are tested for their efficacy in inhibiting the S100P protein and their potential therapeutic applications .

Mechanism of Action

The mechanism of action of S100P-IN-1 involves its binding to the S100P protein, thereby preventing the interaction between S100P and the receptor for advanced glycation end products (RAGE). This inhibition disrupts the downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis. By blocking these pathways, S100P-IN-1 induces apoptosis and reduces the metastatic potential of cancer cells .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to S100P-IN-1 include other inhibitors of the S100P protein, such as QN-302. QN-302 is a potent G-quadruplex-binding compound that downregulates the expression of the S100P gene and protein in pancreatic cancer cells .

Uniqueness of S100P-IN-1: S100P-IN-1 is unique in its specific inhibition of the S100P protein, which makes it a valuable tool for studying the role of S100P in cancer and other diseases. Its ability to selectively inhibit S100P without apparent cytotoxicity to normal cells highlights its potential as a therapeutic agent .

Properties

IUPAC Name

3-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N2O6/c28-22-20-19-15-8-1-3-10-17(15)25(27(32)33,18-11-4-2-9-16(18)19)21(20)23(29)26(22)14-7-5-6-13(12-14)24(30)31/h1-12,19-21H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGGCGYBUPPFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)[N+](=O)[O-])C(=O)N(C4=O)C6=CC=CC(=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
Reactant of Route 2
3-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
Reactant of Route 3
3-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
Reactant of Route 5
3-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.